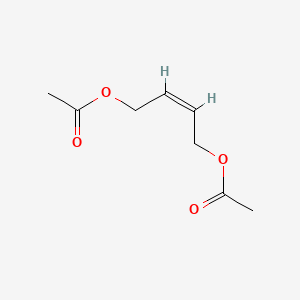

cis-1,4-Diacetoxy-2-butene

Overview

Description

cis-1,4-Diacetoxy-2-butene: is an organic compound with the molecular formula C₈H₁₂O₄. It is an ester derived from 2-butene-1,4-diol and acetic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of cis-1,4-Diacetoxy-2-butene It is known that this compound is an ester .

Mode of Action

The This compound interacts with its targets through a process known as olefin metathesis. Ruthenium olefin metathesis catalysts having cyclic (alkyl)(amino)carbenes effectively catalyze the cross-metathesis of This compound with allylbenzene .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that upon pyrolysis,This compound affords 1-acetoxy-1,3-butadiene, a diacetate, and an isomeric 1,2-diacetoxy-3-butene .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It’s known that the compound has a molecular weight of 17218 .

Result of Action

The molecular and cellular effects of This compound It’s known that this compound may be used in the preparation of hindered diels-alder adducts .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound is an ester , and esters are known to be susceptible to hydrolysis in aqueous environments.

Biochemical Analysis

Biochemical Properties

cis-1,4-Diacetoxy-2-butene plays a significant role in biochemical reactions, particularly in the context of esterification and metathesis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 1,4-butanediol and acetic acid. Additionally, this compound can participate in reactions catalyzed by ruthenium olefin metathesis catalysts, resulting in the formation of various organic compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for esterases, leading to the hydrolysis of its ester bonds. This hydrolysis results in the release of 1,4-butanediol and acetic acid, which can further participate in metabolic pathways. Additionally, this compound can undergo metathesis reactions catalyzed by ruthenium-based catalysts, forming new carbon-carbon bonds and generating diverse organic products .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, 1,4-butanediol and acetic acid, can enter various metabolic pathways, including glycolysis and the citric acid cycle. Additionally, the compound can participate in metathesis reactions, leading to the formation of new organic compounds that can further interact with metabolic enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification of 2-butene-1,4-diol: The primary method for synthesizing cis-1,4-Diacetoxy-2-butene involves the esterification of 2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid.

Cross-Metathesis: Another method involves the cross-metathesis of this compound with allylbenzene using ruthenium olefin metathesis catalysts.

Industrial Production Methods: Industrial production of this compound generally follows the esterification route due to its simplicity and high yield. The process involves large-scale esterification reactors where 2-butene-1,4-diol and acetic anhydride are reacted under controlled conditions to produce the desired ester .

Chemical Reactions Analysis

Types of Reactions:

Cross-Metathesis: It can participate in cross-metathesis reactions with various alkenes, catalyzed by ruthenium-based catalysts.

Common Reagents and Conditions:

Pyrolysis: Typically conducted at elevated temperatures in the absence of oxygen to prevent oxidation.

Cross-Metathesis: Utilizes ruthenium olefin metathesis catalysts under mild to moderate temperatures.

Major Products:

Scientific Research Applications

cis-1,4-Diacetoxy-2-butene is utilized in several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including hindered Diels-Alder adducts and tetrahydro-2-vinylquinoxalines.

Catalysis Research: Used in studies involving ruthenium olefin metathesis catalysts to explore new catalytic processes and reaction mechanisms.

Material Science: Investigated for its potential in creating novel materials with unique properties.

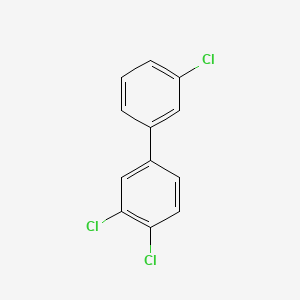

Comparison with Similar Compounds

2-Butene-1,4-diol: The diol precursor used in the synthesis of cis-1,4-Diacetoxy-2-butene.

1,4-Diacetoxy-2-butene (trans): The trans isomer of the compound, which has different physical and chemical properties.

1,4-Dichloro-2-butene: Another derivative of 2-butene-1,4-diol, used in different chemical reactions.

Uniqueness: this compound is unique due to its specific reactivity in pyrolysis and cross-metathesis reactions. Its ability to form specific products under controlled conditions makes it valuable in organic synthesis and catalysis research .

Properties

IUPAC Name |

[(Z)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C\COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25260-60-0 | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25260-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-But-2-ene-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025260600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-but-2-ene-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of cis-1,4-diacetoxy-2-butene in the context of the provided research?

A1: this compound is primarily used as a chain transfer agent (CTA) in olefin metathesis reactions. [, ] This means it can control the molecular weight and introduce functional groups at the ends of polymers synthesized through ring-opening metathesis polymerization (ROMP) or cross-metathesis (CM). [, ]

Q2: How does this compound influence the outcome of olefin metathesis reactions?

A2: this compound participates in cross-metathesis reactions with olefins, effectively breaking larger molecules into smaller segments. [] This is particularly useful in controlling the molecular weight of polymers. It can also introduce acetoxy end groups, which can be further modified for various applications. [, ] For instance, it has been successfully used to generate telechelic polyisoprene with α,ω-hydroxy end-functional groups. []

Q3: Are there specific structural features of this compound that make it suitable for these applications?

A3: Yes, the presence of two carbon-carbon double bonds in this compound allows it to participate in cross-metathesis reactions. [, ] The molecule's symmetry ensures that both ends can react similarly, leading to predictable outcomes in terms of molecular weight control and end-group functionalization. []

Q4: Has this compound been used in the synthesis of specific polymers?

A4: Yes, researchers have successfully used this compound in the synthesis of telechelic polyisoprene. [] This involved using 1,5-dimethyl-1,5-cyclooctadiene (DMCOD) as the monomer in a ROMP reaction. The resulting polymer had acetoxy end-groups that were subsequently removed to yield α,ω-hydroxy end-functionalized polyisoprene. []

Q5: Are there other examples of this compound's application in polymer synthesis?

A5: Yes, research shows that this compound has been utilized in A2 + B2 polycondensation reactions. [] In this instance, cyclic unsaturated polyesters, synthesized from specific diols and dichlorides, were subjected to cross-metathesis with this compound. This resulted in the formation of linear polyesters with acetoxy end-groups. [] Notably, the molecular weight of the final product was inversely proportional to the concentration of this compound used in the reaction. []

Q6: Is this compound always effective in controlling molecular weight during polymerization?

A6: While generally effective, there are instances where this compound might not effectively control molecular weight. For example, in a study involving the metathesis degradation of natural rubber, dimethyl maleate (DMM) failed to control the molecular weight. [] This was attributed to the non-productive complex formation between the carbonyl oxygen of DMM and the active site of the ruthenium catalyst. []

Q7: Besides polymer synthesis, are there other applications of this compound in organic synthesis?

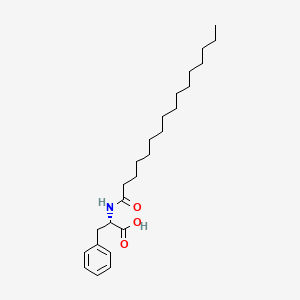

A7: Yes, this compound serves as a reactant in the synthesis of various organic compounds. For example, it's used in the palladium-catalyzed tandem allylation of 1,2-phenylenediamines. [, ] Additionally, it acts as a cross-coupling agent in the isomerization metathesis of α-linolenic acid methyl ester, leading to valuable compounds like 1,6-diacetoxyhexane, a precursor to the polyurethane monomer 1,6-hexanediol. []

Q8: Have there been studies comparing the effectiveness of this compound to other similar compounds in olefin metathesis?

A8: Yes, research has explored alternative cross-metathesis partners to this compound, such as cis-1,4-dichloro-2-butene. [, ] These studies investigated the reactivity and selectivity of these compounds in reactions with different oleochemical compounds and analyzed the impact of the different leaving groups (acetate vs. chloride) on the reaction outcome. [, ]

Q9: How does the choice of catalyst affect the outcome of olefin metathesis reactions involving this compound?

A9: The choice of catalyst significantly influences the efficiency and selectivity of the reaction. [, , , ] For instance, ruthenium-based catalysts with different N-heterocyclic carbene (NHC) ligands demonstrate varying activities and selectivities in cross-metathesis reactions of this compound with compounds like allylbenzene and ethyl oleate. [, , , ] Therefore, selecting the appropriate catalyst is crucial for achieving the desired reaction outcome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)